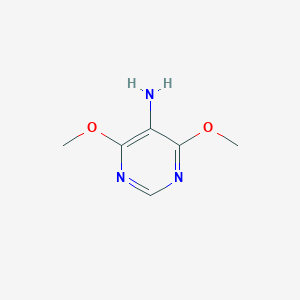

4,6-Dimethoxypyrimidin-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethoxypyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-10-5-4(7)6(11-2)9-3-8-5/h3H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYIABKXOJVXKDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=N1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384725 | |

| Record name | 4,6-dimethoxypyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15846-15-8 | |

| Record name | 4,6-dimethoxypyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4,6-Dimethoxypyrimidin-5-amine: A Core Scaffold in Modern Drug Discovery

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrimidine core stands as a "privileged scaffold"—a molecular framework that is recurrently found in potent, biologically active compounds.[1][2][3] Its unique electronic properties and ability to form multiple hydrogen bonds make it an ideal anchor for designing targeted therapeutics.[2][3] Within this important class of heterocycles, 4,6-Dimethoxypyrimidin-5-amine (CAS Number: 15846-15-8 ) emerges as a particularly versatile and strategic building block for researchers, scientists, and drug development professionals.[1][4][5][6][7]

This guide provides a comprehensive technical overview of this compound, moving beyond basic data to explore the causality behind its synthetic utility, its applications in creating complex molecular architectures, and the rigorous protocols required for its effective use. The presence of two methoxy groups and a reactive amine on the pyrimidine ring allows for a diverse range of chemical transformations, making it an invaluable precursor for developing novel therapeutics, particularly kinase inhibitors and other targeted agents.[1]

Physicochemical & Handling Properties

For any laboratory application, a clear understanding of a compound's fundamental properties is paramount. The data below is consolidated for quick reference, ensuring both safety and proper experimental planning.

| Property | Value | Source(s) |

| CAS Number | 15846-15-8 | [1][4][5][6][7] |

| Molecular Formula | C₆H₉N₃O₂ | [4][6] |

| Molecular Weight | 155.15 g/mol | [1][4][6] |

| IUPAC Name | This compound | [1] |

| Melting Point | 95-96°C | [8] |

| Appearance | Solid | N/A |

| Purity | Typically ≥95-97% | [4][6] |

| Storage Conditions | Keep in a dark place, inert atmosphere, room temperature or 2-8°C. | [6][8] |

| InChI Key | SYIABKKXOJVXKDU-UHFFFAOYSA-N | [1] |

Synthesis and Chemical Reactivity: A Scientist's Perspective

The utility of this compound stems from its predictable and versatile reactivity, which is rooted in its synthesis. A common and efficient route involves the nucleophilic aromatic substitution (SNAr) of a more readily available precursor, 5-amino-4,6-dichloropyrimidine. This approach is favored because the chlorine atoms are excellent leaving groups, readily displaced by nucleophiles like sodium methoxide.

The causality behind the experimental conditions is critical:

-

Choice of Nucleophile: Sodium methoxide provides the methoxy groups. Its precursor, sodium hydride with methanol, is often used to generate the alkoxide in situ, ensuring a reactive, anhydrous environment.

-

Solvent System: A polar aprotic solvent such as Tetrahydrofuran (THF) is ideal as it can dissolve the reagents without interfering with the nucleophilic attack.

-

Temperature Control: The reaction temperature is carefully managed. Initial cooling prevents an overly exothermic reaction during the formation of the alkoxide, while subsequent heating provides the necessary activation energy for the SNAr reaction to proceed to completion.

Caption: General synthesis pathway for this compound.

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol is a representative, self-validating workflow. Each step is designed to ensure high yield and purity, with built-in checks for reaction completion and product isolation.

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, suspend sodium hydride (2.2 equivalents) in anhydrous THF.

-

Nucleophile Formation: Cool the suspension to 0°C using an ice bath. Add methanol (2.2 equivalents) dropwise. Causality: This generates the potent nucleophile, sodium methoxide, in situ. The slow addition at low temperature safely controls the exothermic reaction and hydrogen gas evolution.

-

Precursor Addition: Once gas evolution ceases, add 5-amino-4,6-dichloropyrimidine (1.0 equivalent) to the mixture.

-

Reaction: Allow the mixture to warm to room temperature, then heat to reflux (approx. 65°C) for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Trustworthiness: TLC analysis provides a real-time check, preventing premature or unnecessarily long reaction times.

-

Quenching: After cooling to 0°C, carefully quench the reaction by the slow addition of water to neutralize any unreacted sodium hydride/methoxide.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). The organic layers contain the desired product.

-

Washing: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ligroin or an ethanol/water mixture) or by silica gel column chromatography to afford the final, pure this compound.[8]

Application in Drug Discovery and Development

The true value of this compound lies in its application as a versatile intermediate.[1] The pyrimidine core is a cornerstone in many FDA-approved drugs, and this specific building block offers three key points for diversification in a drug discovery campaign.

-

The 5-amino group: This is a primary nucleophile, perfect for forming amides, sulfonamides, or for use in reductive amination and cross-coupling reactions to build out complex side chains.

-

The 4,6-methoxy groups: While relatively stable, these can be selectively demethylated or, under certain conditions, act as leaving groups for further SNAr reactions, allowing for the introduction of new functionalities.

-

The Pyrimidine Ring: The nitrogen atoms in the ring are weak bases and can act as hydrogen bond acceptors, a critical interaction for binding to biological targets like enzyme active sites.[2]

This trifecta of reactivity makes it a powerful tool in lead optimization, as illustrated in the workflow below.

Caption: Workflow for using the scaffold in drug discovery.

Analytical Characterization

Confirming the identity and purity of this compound is a non-negotiable step in any research workflow. A combination of standard analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic peaks for the aromatic proton, the amine (-NH₂) protons, and the two methoxy (-OCH₃) groups, with distinct chemical shifts and integrations.

-

¹³C NMR will confirm the number of unique carbon environments in the molecule.

-

-

Mass Spectrometry (MS): Techniques like GC-MS or LC-MS will confirm the molecular weight by identifying the molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) at m/z 155.15 or 156.16, respectively.[9]

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, often showing a single major peak for a pure sample. Analytical data including NMR and HPLC is often available from commercial suppliers.[5]

Safety, Handling, and Disposal

As with any chemical reagent, adherence to strict safety protocols is mandatory. The information below is synthesized from standard Safety Data Sheets (SDS).

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves. Use in a well-ventilated area or a chemical fume hood.[10] If dust formation is possible, a dust mask (e.g., N95) is required.

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[11]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[11] If irritation occurs, seek medical advice.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

-

-

Fire-Fighting Measures: Use water spray, foam, carbon dioxide (CO₂), or dry chemical powder to extinguish fires. Thermal decomposition may produce hazardous carbon and nitrogen oxides.[12]

-

Handling and Storage: Avoid contact with skin, eyes, and clothing.[10] Avoid creating dust. Store in a tightly closed container in a dry, well-ventilated place away from incompatible materials like strong oxidizing agents.[6][12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11] Do not let the product enter drains.

Conclusion

This compound is far more than a catalog chemical; it is a strategic tool for innovation in pharmaceutical research. Its well-defined physicochemical properties, predictable reactivity, and versatile functional handles make it an ideal starting point for the synthesis of compound libraries targeting a range of diseases. By understanding the causality behind its synthesis and application, researchers can fully leverage this privileged scaffold to accelerate the discovery and development of the next generation of targeted medicines.

References

-

This compound [P50454]. ChemUniverse. [Link]

-

CAS 15846-15-8 | this compound. Alchem Pharmtech. [Link]

-

(4,6-dimethoxypyrimidin-5-yl)amine Spectrum. SpectraBase. [Link]

-

2-Amino-4,6-dimethoxypyrimidine. PubChem, National Center for Biotechnology Information. [Link]

-

4-amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide; 5-[(3,4-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine. PubChem, National Center for Biotechnology Information. [Link]

-

Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1) stress pathway and CDK9. The Royal Society of Chemistry. [Link]

-

Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5- b ]quinolin-6(7 H )-ones. RSC Advances, RSC Publishing. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. Molecules, MDPI via PubMed Central, National Center for Biotechnology Information. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemuniverse.com [chemuniverse.com]

- 5. 15846-15-8|this compound|BLD Pharm [bldpharm.com]

- 6. cas 15846-15-8|| where to buy this compound [english.chemenu.com]

- 7. alchempharmtech.com [alchempharmtech.com]

- 8. 15846-15-8 CAS MSDS (5-Pyrimidinamine, 4,6-dimethoxy-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

Introduction: The Privileged Status of Pyrimidines in Medicine

An In-depth Technical Guide: 4,6-Dimethoxypyrimidin-5-amine as a Core Scaffold in Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It delves into the essential properties, analytical validation, synthesis, and strategic applications of this compound, a key building block in modern pharmaceutical research.

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and a highly "privileged" scaffold in drug discovery.[1] As an essential component of nucleobases in DNA and RNA, pyrimidine derivatives possess an intrinsic ability to interact with biological macromolecules like enzymes and receptors.[2][3] This inherent biocompatibility has led to their successful incorporation into a vast array of FDA-approved drugs, demonstrating therapeutic efficacy across oncology, infectious diseases, and inflammatory conditions.[2][4]

Within this critical class of compounds, this compound (CAS: 15846-15-8) emerges as a particularly valuable and versatile intermediate.[1] Its unique substitution pattern—featuring two electron-donating methoxy groups and a strategically placed primary amine—provides a rich platform for synthetic diversification. This guide offers an in-depth exploration of its molecular characteristics, a robust framework for its synthesis and characterization, and insights into its application for developing next-generation therapeutics.

Section 1: Core Physicochemical and Structural Characteristics

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in complex synthetic routes. This compound is an off-white to yellow solid at room temperature, and its key physicochemical properties are summarized below.[5]

| Property | Value | Source(s) |

| Molecular Weight | 155.15 g/mol | [1][5] |

| Molecular Formula | C₆H₉N₃O₂ | [1][5][6][7] |

| IUPAC Name | This compound | [1][6] |

| CAS Number | 15846-15-8 | [1][6][7] |

| Melting Point | 95-96 °C | [5] |

| InChI Key | SYIABKXOJVXKDU-UHFFFAOYSA-N | [1][8] |

| Appearance | Off-white to yellow solid | [5] |

| Storage Conditions | Store at 2-8°C in a dark, inert atmosphere | [5][6] |

The molecule's reactivity is governed by its electronic landscape. The two methoxy groups at positions 4 and 6 are strong electron-donating groups, which activate the pyrimidine ring towards electrophilic substitution. Conversely, the primary amino group at position 5 is a potent nucleophile, making it the primary site for derivatization via reactions such as acylation, alkylation, and sulfonylation. This electronic arrangement makes the compound a versatile precursor for creating diverse molecular libraries.[1]

Section 2: A Self-Validating Approach to Spectroscopic Characterization

To ensure scientific integrity, every batch of a synthetic intermediate must be rigorously validated. Spectroscopic analysis provides a definitive fingerprint of molecular identity and purity. The protocols and expected data below form a self-validating system for the confirmation of this compound.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is particularly crucial for unambiguously determining the elemental formula.[1]

Protocol for MS Analysis:

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization Method: Utilize Electrospray Ionization (ESI) in positive mode, as the amino group is readily protonated.

-

Analysis: Acquire the spectrum on a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass.

Expected Data:

| m/z (Mass-to-Charge Ratio) | Assignment | Notes |

|---|---|---|

| ~156.0770 | [M+H]⁺ | The protonated molecular ion. The exact mass for C₆H₁₀N₃O₂⁺ provides definitive confirmation of the elemental formula. |

| ~178.0589 | [M+Na]⁺ | Sodium adduct, commonly observed with ESI. |

Infrared (IR) Spectroscopy

IR spectroscopy provides diagnostic information about the functional groups present in the molecule.

Protocol for IR Analysis:

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet containing a small amount of the solid sample or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the empty spectrometer or pure KBr should be recorded first.[9]

Expected Data:

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| ~3400 | Medium-Strong | N-H Asymmetric Stretch (primary amine) |

| ~3300 | Medium | N-H Symmetric Stretch (primary amine) |

| ~2950-2850 | Medium | C-H Stretch (methyl groups of methoxy) |

| ~1600-1400 | Medium-Strong | Pyrimidine Ring C=N and C=C Stretching |

| ~1250-1050 | Strong | C-O Asymmetric & Symmetric Stretch (methoxy groups) |

The presence of two distinct peaks in the N-H stretching region is a strong indicator of a primary amine.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed map of the molecule's carbon-hydrogen framework.

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: Record ¹H and ¹³C spectra on a high-field NMR spectrometer (≥400 MHz).

Expected ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.1-8.3 | Singlet | 1H | C2-H (aromatic proton) |

| ~4.0-4.2 | Singlet | 6H | -OCH₃ (two methoxy groups) |

| ~3.5-4.5 | Broad Singlet | 2H | -NH₂ (amine protons) |

Expected ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~160-165 | C4 and C6 (carbons attached to methoxy) |

| ~155-160 | C2 (aromatic CH) |

| ~120-125 | C5 (carbon attached to amine) |

| ~50-55 | -OCH₃ (methoxy carbons) |

Section 3: A Validated Synthesis Workflow and Mechanistic Rationale

The synthesis of this compound is typically achieved through a multi-step process starting from readily available precursors. The following protocol outlines a reliable and scalable approach.

Step-by-Step Synthesis Protocol:

Step 1: Nitration of 4,6-dihydroxypyrimidine

-

To a stirred solution of fuming nitric acid cooled to 0°C, slowly add 4,6-dihydroxypyrimidine in portions, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, warm the mixture to room temperature and stir for 4 hours.

-

Carefully pour the reaction mixture onto crushed ice. The resulting precipitate (4,6-dihydroxy-5-nitropyrimidine) is collected by filtration, washed with cold water, and dried.

Step 2: O-Methylation of the Nitropyrimidine

-

Suspend the dried 4,6-dihydroxy-5-nitropyrimidine in a suitable solvent like DMF.

-

Add a base such as potassium carbonate, followed by a methylating agent like dimethyl sulfate or methyl iodide.

-

Heat the mixture (e.g., to 60-70°C) and monitor the reaction by TLC until the starting material is consumed.

-

After cooling, pour the mixture into water and extract the product (4,6-dimethoxy-5-nitropyrimidine) with a solvent like ethyl acetate. The organic layers are combined, dried, and concentrated.

Step 3: Reduction of the Nitro Group

-

Dissolve the 4,6-dimethoxy-5-nitropyrimidine in ethanol or ethyl acetate.

-

Add a catalyst, such as Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Once the reaction is complete (monitored by TLC), filter the mixture through Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield the final product, this compound. The product can be further purified by recrystallization.

Causality in Experimental Design:

-

Temperature Control: The initial nitration is highly exothermic; maintaining a low temperature is critical to prevent runaway reactions and the formation of byproducts.

-

Choice of Base: Potassium carbonate is used in the methylation step as a mild, non-nucleophilic base that facilitates the deprotonation of the hydroxyl groups without competing in the reaction.

-

Catalytic Hydrogenation: This method is chosen for the final reduction because it is clean, high-yielding, and avoids the use of harsh metal-acid reducing agents that could potentially cleave the methoxy groups.

Synthesis Workflow Diagram

Caption: A typical synthetic route to this compound.

Section 4: Strategic Application in Medicinal Chemistry

The true value of this compound lies in its role as a versatile scaffold for building libraries of drug candidates. The primary amine at the C5 position serves as a crucial handle for introducing molecular diversity.

A Platform for Derivatization

Researchers can leverage the nucleophilic amine to perform a variety of chemical transformations:

-

Amide Coupling: Reaction with carboxylic acids or acid chlorides to form amides, a common linkage in bioactive molecules.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides to generate sulfonamides, a pharmacophore present in many antibacterial and diuretic drugs.

-

Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form secondary or tertiary amines, enabling the exploration of new binding interactions.

-

Buchwald-Hartwig or Ullmann Coupling: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides to introduce diverse aromatic systems.

This synthetic tractability allows for the systematic modification of the molecule's properties, including its size, polarity, and hydrogen bonding potential, to optimize its interaction with a specific biological target. The pyrimidine core itself often acts as a bioisostere for a phenyl ring, offering advantages in metabolic stability and solubility.[3]

Logical Pathway to Therapeutic Candidates

Caption: From core scaffold to diverse therapeutic applications.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool in the arsenal of the modern medicinal chemist. Its well-defined physicochemical properties, validated by a robust analytical workflow, provide a reliable foundation for its use in synthesis. The molecule's inherent reactivity and the privileged nature of the pyrimidine scaffold empower researchers to design and create vast libraries of novel compounds. As the landscape of drug discovery continues to evolve, the intelligent application of such versatile building blocks will remain paramount in the quest for new and effective therapies.

References

-

4-Amino-5, 6-dimethoxypyrimidine, min 98%, 1 gram. (n.d.). CP Lab Safety. Retrieved January 9, 2026, from [Link]

-

4-amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide; 5-[(3,4-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

(4,6-dimethoxypyrimidin-5-yl)amine. (n.d.). SpectraBase. Retrieved January 9, 2026, from [Link]

-

2-Amino-4,6-dimethoxypyrimidine. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1) stress pathway and CDK9. (2020). The Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]

-

CAS 15846-15-8 | this compound. (n.d.). Alchem.Pharmtech. Retrieved January 9, 2026, from [Link]

-

This compound [P50454]. (n.d.). ChemUniverse. Retrieved January 9, 2026, from [Link]

-

Applications of 5-Amino-4,6-dichloropyrimidine in Drug Discovery. (n.d.). Retrieved January 9, 2026, from [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). National Institutes of Health (NIH). Retrieved January 9, 2026, from [Link]

-

Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2021). PubMed. Retrieved January 9, 2026, from [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (2023). National Institutes of Health (NIH). Retrieved January 9, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 15846-15-8 CAS MSDS (5-Pyrimidinamine, 4,6-dimethoxy-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. cas 15846-15-8|| where to buy this compound [english.chemenu.com]

- 7. chemuniverse.com [chemuniverse.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Strategic Value of a Privileged Scaffold

An In-Depth Technical Guide to 4,6-Dimethoxypyrimidin-5-amine: Properties, Synthesis, and Applications

In the landscape of modern drug discovery and organic synthesis, the pyrimidine core stands out as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds.[1] Its inherent structural resemblance to the nucleobases of DNA and RNA provides a biocompatible starting point for therapeutic design.[2] Within this important class of heterocyles, This compound (CAS No. 15846-15-8) has emerged as a critical intermediate and versatile building block.[1]

This technical guide offers an in-depth analysis of this compound, moving beyond simple data recitation to provide insights into its chemical behavior, synthetic utility, and strategic applications. As a Senior Application Scientist, my objective is to explain the causality behind its properties and experimental choices, empowering researchers to leverage this molecule's full potential in their work.

Core Physicochemical and Spectroscopic Profile

The unique arrangement of two methoxy groups and an amino group on the electron-deficient pyrimidine ring dictates the molecule's physical properties and reactivity.[1][2] The methoxy groups act as electron-donating substituents, influencing the aromaticity and reactivity of the ring, while the primary amine at the 5-position serves as a key handle for synthetic diversification.[2]

Physicochemical Data Summary

A compilation of the core physicochemical properties of this compound is presented below. These parameters are fundamental for designing reaction conditions, purification strategies, and formulation approaches.

| Property | Value | Source(s) |

| CAS Number | 15846-15-8 | [1] |

| Molecular Formula | C₆H₉N₃O₂ | [3] |

| Molecular Weight | 155.15 g/mol | [1] |

| Appearance | Off-white to yellow solid | [4] |

| Melting Point | 95-96 °C | [4] |

| Density | ~1.229 g/cm³ (Predicted) | [4] |

| Storage | 2-8°C, Keep in a dark place, Inert atmosphere | [3][4] |

Spectroscopic Signature Analysis

While extensive experimental spectra for this specific isomer are not widely published, its structure allows for a confident prediction of its key spectroscopic features.

-

Infrared (IR) Spectroscopy : The primary amine (-NH₂) is the most indicative functional group. Its presence would be confirmed by two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region. Additional prominent peaks would correspond to C-O stretching from the methoxy groups and C=N/C=C stretching vibrations within the pyrimidine ring.

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy : The proton NMR spectrum would be expected to be relatively simple. Key signals would include a singlet for the lone aromatic proton on the pyrimidine ring, a singlet integrating to six protons for the two equivalent methoxy groups, and a broad singlet for the two protons of the amino group. The exact chemical shifts would depend on the solvent used.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry is invaluable for confirming elemental composition. The expected exact masses for protonated and sodiated adducts are critical for verification in reaction monitoring and final product analysis.

-

[M+H]⁺: 156.07675 Da

-

[M+Na]⁺: 178.05870 Da

-

Synthesis, Purification, and Safe Handling

The synthesis of substituted aminopyrimidines often relies on the nucleophilic aromatic substitution (SNAr) of halogenated pyrimidine precursors. This is a robust and scalable strategy. While a specific protocol for this compound is not detailed in the provided literature, a validated methodology for its structural isomer, 2-Amino-4,6-dimethoxypyrimidine, offers a highly relevant and instructive pathway.[5] This approach involves the displacement of chloro-substituents with methoxide ions, a fundamental reaction in pyrimidine chemistry.

Representative Synthetic Protocol

This protocol is adapted from the synthesis of a structural isomer and represents a plausible and field-proven method for preparing dimethoxy-substituted aminopyrimidines from their corresponding dichloro-precursors.[5] The logical starting material would be 5-Amino-4,6-dichloropyrimidine.

Step 1: Preparation of Sodium Methoxide Solution

-

Under an inert atmosphere (e.g., Nitrogen or Argon), cool a solution of dry Tetrahydrofuran (THF) in an ice bath to 0 °C.

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise.

-

Slowly add anhydrous methanol dropwise to the NaH suspension. Stir for 15-20 minutes at 0 °C to allow for the complete formation of sodium methoxide. Causality Note: Pre-forming the alkoxide is crucial for ensuring a controlled and efficient nucleophilic attack. Adding the alcohol directly to the final reaction mixture can lead to side reactions.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

-

To the freshly prepared sodium methoxide solution, add 5-Amino-4,6-dichloropyrimidine portion-wise, ensuring the temperature remains below 10 °C.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 65 °C).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-18 hours. Causality Note: The electron-withdrawing nature of the pyrimidine ring nitrogens facilitates the SNAr reaction, making the chloro groups excellent leaving groups.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature and carefully quench with a 1 M hydrochloric acid solution until neutral.

-

Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid via silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/petroleum ether) to yield pure this compound.[5]

Caption: Plausible synthetic workflow for this compound.

Safety and Handling

As a fine chemical intermediate, this compound should be handled with appropriate care in a laboratory setting. While a specific safety data sheet (SDS) was not available for review, general precautions for handling substituted aminopyrimidines should be followed:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry, and dark place as recommended.[3][4]

Chemical Reactivity and Strategic Applications

The synthetic value of this compound lies in the reactivity of its primary amino group, which serves as a versatile point for derivatization.

Key Reactions of the 5-Amino Group

The amino group at the C5 position is a potent nucleophile and can undergo a variety of chemical transformations, allowing for the construction of diverse molecular architectures.[2]

-

Acylation and Sulfonylation : The amine readily reacts with acyl chlorides, sulfonyl chlorides, and anhydrides to form the corresponding amides and sulfonamides. This is a common strategy for attaching various side chains to the pyrimidine core.

-

Diazotization : The primary aromatic amine can be converted into a diazonium salt by reacting with nitrous acid (generated in situ from sodium nitrite and a strong acid).[2] This diazonium intermediate is highly versatile and can be subsequently converted into a wide range of functional groups (e.g., -OH, -F, -Cl, -Br, -CN) via Sandmeyer-type reactions.

-

Palladium-Catalyzed Cross-Coupling : The amino group can participate in C-N bond-forming reactions, such as the Buchwald-Hartwig amination, to couple with aryl or heteroaryl halides. This allows for the synthesis of more complex, N-arylated pyrimidine structures.[2]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. cas 15846-15-8|| where to buy this compound [english.chemenu.com]

- 4. 15846-15-8 CAS MSDS (5-Pyrimidinamine, 4,6-dimethoxy-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 2-Amino-4,6-dimethoxypyrimidine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 4,6-Dimethoxypyrimidin-5-amine

Introduction

In the landscape of modern medicinal chemistry and drug development, pyrimidine derivatives represent a cornerstone of molecular design. Their structural resemblance to the nucleobases of DNA and RNA provides a privileged scaffold for interacting with a multitude of biological targets.[1] Among these, 4,6-dimethoxypyrimidin-5-amine stands out as a critical intermediate and versatile building block.[2] Its unique arrangement of two methoxy groups and a primary amine on the pyrimidine ring offers multiple reaction sites for constructing more complex, biologically active molecules, including novel enzyme inhibitors and other targeted therapeutics.[2]

The efficiency, scalability, and safety of the synthetic route to this key intermediate are paramount for research and development pipelines. This guide provides a comprehensive technical overview of the primary synthetic pathways to this compound, grounded in established chemical principles. We will dissect two core strategies, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to empower researchers in making informed decisions for their specific applications.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be broadly approached from two distinct strategic directions:

-

Route A: The "Nitro-to-Amine" Pathway. This strategy involves the functionalization of a pre-existing 4,6-dimethoxypyrimidine core. It begins with the nitration at the C5 position, followed by the chemical reduction of the resulting nitro group to the target primary amine. This route is often favored for its directness in installing the nitrogen functionality at the desired position.

-

Route B: The "Halogen-Dance" Pathway. This approach utilizes a di-halogenated pyrimidine, specifically 5-amino-4,6-dichloropyrimidine, as a key intermediate. The synthesis is achieved through a double nucleophilic aromatic substitution (SNAr) reaction, where the chloro-substituents are displaced by methoxy groups. This pathway leverages the high reactivity of halopyrimidines and the commercial availability of the key intermediate.

The choice between these routes depends on factors such as starting material availability, scalability requirements, and tolerance for specific reagents and reaction conditions.

Caption: High-level decision workflow for the synthesis of this compound.

Route A: The "Nitro-to-Amine" Pathway

This pathway is a classic example of electrophilic aromatic substitution on an activated heterocyclic system, followed by a standard functional group transformation. The methoxy groups at positions 4 and 6 are electron-donating, which activates the C5 position for electrophilic attack.

Step 1.1: Nitration of 4,6-Dimethoxypyrimidine

Mechanistic Rationale: The nitration is achieved using a mixture of concentrated nitric and sulfuric acids. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The electron-rich pyrimidine ring attacks the nitronium ion, preferentially at the C5 position, leading to the formation of 5-nitro-4,6-dimethoxypyrimidine.[3][4] Careful temperature control is critical to prevent over-nitration or side reactions.[3]

Caption: Workflow for the "Nitro-to-Amine" synthesis pathway.

Experimental Protocol: Nitration

-

Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4,6-dimethoxypyrimidine (1.0 eq).

-

Acid Addition: Cool the flask in an ice-salt bath to 0-5 °C. Slowly add concentrated sulfuric acid (e.g., 5-7 eq) while maintaining the internal temperature below 10 °C.[3]

-

Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1-1.5 eq) to concentrated sulfuric acid (2-3 eq) in a separate flask, pre-cooled in an ice bath.

-

Reaction: Add the cold nitrating mixture dropwise to the pyrimidine solution via the dropping funnel, ensuring the reaction temperature does not exceed 10-15 °C.[4]

-

Stirring: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 10-20 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The product may precipitate.

-

Neutralization & Extraction: Neutralize the aqueous solution with a base (e.g., aqueous NaOH or NH₄OH) to a pH of ~7-8, keeping the temperature low. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-nitro-4,6-dimethoxypyrimidine.

Step 1.2: Reduction of 5-Nitro-4,6-dimethoxypyrimidine

Mechanistic Rationale: The conversion of the nitro group to an amine is a fundamental reduction reaction. Catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst is a clean and efficient method.[1] Alternatively, chemical reduction using metals in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid, can also be employed. The choice of method depends on the available equipment (hydrogenation apparatus) and the scale of the reaction.

Experimental Protocol: Reduction (Catalytic Hydrogenation)

-

Setup: To a hydrogenation vessel, add the crude 5-nitro-4,6-dimethoxypyrimidine (1.0 eq) and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

-

Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% by weight of the starting material) under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel, evacuate the air, and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi or as appropriate for the equipment) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake or by TLC/HPLC analysis. The reaction is typically complete within 4-12 hours.

-

Work-up: Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air when dry; keep the filter cake wet.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified if necessary.

Route B: The "Halogen-Dance" Pathway

This route is predicated on the high reactivity of chloro-substituents on the electron-deficient pyrimidine ring towards nucleophilic attack. The starting material, 5-amino-4,6-dichloropyrimidine, is commercially available, making this an attractive option.[5]

Step 2.1: Double Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Rationale: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. Sodium methoxide (NaOCH₃) acts as a potent nucleophile, attacking the carbon atoms at positions 4 and 6, which bear the chlorine leaving groups. The reaction forms a transient, negatively charged intermediate (a Meisenheimer complex), which then expels the chloride ion to restore aromaticity. Two sequential substitutions are required to yield the final product. The reaction is typically performed in methanol, which serves as both a solvent and the source for the methoxide ion in situ if sodium metal is used.[6][7]

Caption: Workflow for the "Halogen-Dance" synthesis pathway.

Experimental Protocol: Methoxylation

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium methoxide. This can be done by carefully adding sodium metal (2.2-2.5 eq) to anhydrous methanol (a sufficient volume to dissolve the reactants) under an inert atmosphere. Alternatively, a commercial solution of sodium methoxide in methanol can be used.

-

Addition of Starting Material: To the prepared sodium methoxide solution, add 5-amino-4,6-dichloropyrimidine (1.0 eq) portion-wise at room temperature.

-

Reaction: Heat the resulting mixture to reflux (approximately 65 °C for methanol) and maintain for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove most of the methanol under reduced pressure.

-

Extraction: To the residue, add water and extract with an organic solvent such as ethyl acetate or dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water and saturated brine solution.

-

Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound.

Purification and Characterization

Regardless of the synthetic route, the crude product often requires purification to meet the high-purity standards necessary for subsequent applications.

-

Purification:

-

Recrystallization: Toluene is a suitable solvent for recrystallization, which can effectively remove impurities and improve the purity of the final product.[2]

-

Column Chromatography: For higher purity, silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) is the method of choice.

-

-

Characterization Data: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methoxy protons (-OCH₃) as a singlet, the aromatic proton at C2 as a singlet, and the amine protons (-NH₂) as a broad singlet. |

| ¹³C NMR | Resonances for the two equivalent methoxy carbons, and distinct signals for the aromatic carbons (C2, C4, C5, C6). |

| Mass Spec (MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (C₆H₉N₃O₂ = 155.15 g/mol ).[8] |

| FT-IR | Characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (pyrimidine ring), and C-O stretching (methoxy groups). |

Comparative Analysis of Synthetic Routes

| Parameter | Route A: "Nitro-to-Amine" | Route B: "Halogen-Dance" |

| Number of Steps | 2 (Nitration, Reduction) | 1 (from dichloropyrimidine) |

| Starting Materials | 4,6-Dimethoxypyrimidine | 5-Amino-4,6-dichloropyrimidine |

| Key Reagents | Conc. HNO₃/H₂SO₄, H₂/Pd-C or SnCl₂ | Sodium Methoxide |

| Scalability | Good; catalytic hydrogenation is highly scalable. | Excellent; single-step SNAr is robust and scalable. |

| Safety & Hazards | Requires handling of highly corrosive and oxidizing nitrating agents. Hydrogen gas is flammable. | Requires handling of sodium metal (if generating methoxide in situ), which is highly reactive with water. |

| Overall Yield | Generally moderate to good, dependent on both steps. | Typically high yields are reported for SNAr on dichloropyrimidines.[9] |

| Considerations | Potentially more steps if the starting dimethoxypyrimidine is not readily available. | Relies on the commercial availability and cost of 5-amino-4,6-dichloropyrimidine. |

Conclusion and Future Perspectives

Both the "Nitro-to-Amine" and "Halogen-Dance" pathways offer viable and robust methods for the synthesis of this compound. The "Halogen-Dance" route presents a more direct and potentially higher-yielding approach, provided the chlorinated precursor is readily accessible. The "Nitro-to-Amine" route is a classic and reliable alternative that builds the key functionality onto a simpler pyrimidine core.

The choice of synthesis will ultimately be guided by laboratory-specific factors including reagent availability, equipment, scale, and cost-effectiveness. The detailed protocols and mechanistic insights provided in this guide serve as a solid foundation for researchers to successfully synthesize this invaluable chemical building block, paving the way for the discovery and development of next-generation therapeutics.

References

-

Singh, N., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Available from: [Link]

-

Abdel-Maksoud, M. S., et al. (2024). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports. Available from: [Link]

-

ResearchGate. (2020). Facile Synthesis of 2‐Amino‐4,6‐dimethoxypyrimidine over Lewis Acidic Ionic Liquid Catalysts. Available from: [Link]

-

Inamdar, S., et al. (2022). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemistry. Available from: [Link]

-

Hassan, A. E. A., et al. (2023). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. Available from: [Link]

- Google Patents. (2014). CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine.

-

Journal of Consortium of Research Journals. (2018). Rapid Amination of Methoxy Pyridines with Aliphatic Amines. Available from: [Link]

-

PubChem. 2,4-Dichloro-6-methoxypyrimidine. Available from: [Link]

-

The Royal Society of Chemistry. (2018). Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1) stress pathway and CDK9. Available from: [Link]

-

ACS Omega. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. Available from: [Link]

-

Quick Company. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. Available from: [Link]

-

ResearchGate. (2001). Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines. Nucleophilic Cleavage of the Nitration Products. Available from: [Link]

-

National Institutes of Health. (2008). One-pot Double Suzuki Couplings of Dichloropyrimidines. Available from: [Link]

- Google Patents. (1998). US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation.

-

ResearchGate. (2005). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Available from: [Link]

- Google Patents. (2013). CN102936224A - Preparation method of 4, 6-dichloropyrimidine.

-

PubChem. 5-Amino-4,6-dichloropyrimidine. Available from: [Link]

-

Alchem Pharmtech. CAS 15846-15-8 | this compound. Available from: [Link]

-

ChemWhat. 5-Amino-4,6-dichloropyrimidine CAS#: 5413-85-4. Available from: [Link]

-

PubChem. 2-Amino-4,6-dimethoxypyrimidine. Available from: [Link]

-

PubMed. (2002). Nitration of 2-substituted pyrimidine-4,6-diones, structure and reactivity of 5,5-gem-dinitropyrimidine-4,6-diones. Available from: [Link]

- Google Patents. (2010). US20100081811A1 - Method for the nitration of 4,6-dihydroxy-2-methylpyrimidine.

-

PubMed. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Available from: [Link]

-

MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Available from: [Link]

-

Organic Chemistry Research. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Available from: [Link]

-

Central European Journal of Energetic Materials. (2018). Modelling of the Nitration of 2-Methylpyrimidine-4,6- dione (MPD). Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. US20100081811A1 - Method for the nitration of 4,6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]

- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 5. 5-Amino-4,6-dichloropyrimidine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Amino-4,6-dimethoxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 8. 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 4,6-Dimethoxypyrimidin-5-amine

Introduction

4,6-Dimethoxypyrimidin-5-amine, a substituted pyrimidine derivative, is a molecule of significant interest to researchers in medicinal chemistry and drug development.[1] Its structural framework, featuring a pyrimidine core with methoxy and amino functional groups, serves as a versatile scaffold in the synthesis of more complex heterocyclic compounds.[1] Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, making this compound a valuable building block for the discovery of novel therapeutics.[1] A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application in synthetic chemistry and for the rational design of new bioactive molecules.

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The guide is designed to provide researchers, scientists, and drug development professionals with the necessary insights and protocols for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is an unparalleled, non-destructive technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the this compound molecule.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule.

A standardized protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation.

Causality in Experimental Choices:

-

Deuterated Solvents: The use of deuterated solvents (e.g., CDCl₃, DMSO-d₆) is essential to avoid large solvent signals that would otherwise obscure the analyte's proton signals.

-

Tetramethylsilane (TMS): TMS is an inert, volatile compound with 12 equivalent protons that produce a single, sharp signal at a high field, making it an ideal internal standard for chemical shift referencing.

-

Shimming: This process optimizes the homogeneity of the magnetic field across the sample, resulting in sharper spectral lines and better resolution.

-

Pulse Angle and Relaxation Delay: A 45° pulse angle is a good compromise between signal intensity and the time required for the nuclei to return to their equilibrium state. The relaxation delay ensures that the magnetization has sufficiently recovered before the next pulse, allowing for accurate integration.

While an experimental spectrum is ideal, the following table outlines the predicted ¹H NMR chemical shifts for this compound based on established ranges for similar compounds.[1][2]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 (pyrimidine ring) | ~8.0-8.5 | Singlet | 1H |

| -NH₂ (amine) | ~4.5-5.5 (broad) | Singlet | 2H |

| -OCH₃ (methoxy) | ~3.9-4.1 | Singlet | 6H |

Interpretation of the Predicted Spectrum:

-

H-2 Proton: The proton at the C-2 position of the pyrimidine ring is expected to be the most deshielded aromatic proton due to the electron-withdrawing effect of the two adjacent nitrogen atoms, resulting in a downfield chemical shift. Its isolation from other protons leads to a singlet.

-

Amine Protons: The protons of the primary amine group typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent. The chemical shift of this signal is highly dependent on solvent and concentration.

-

Methoxy Protons: The two methoxy groups at positions C-4 and C-6 are chemically equivalent due to the symmetry of the molecule. Therefore, they are expected to resonate as a single, sharp singlet, integrating to six protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments within a molecule.

The acquisition of a ¹³C NMR spectrum generally requires a longer acquisition time than ¹H NMR due to the low natural abundance of the ¹³C isotope.

Causality in Experimental Choices:

-

Proton Decoupling: Standard ¹³C NMR spectra are acquired with broadband proton decoupling. This collapses the carbon-proton couplings, resulting in a single sharp peak for each unique carbon atom and significantly enhances the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

-

Increased Scans: The low natural abundance (~1.1%) and smaller gyromagnetic ratio of ¹³C compared to ¹H necessitate a much larger number of scans to achieve a good quality spectrum.

The predicted chemical shifts for the carbon atoms in this compound are summarized below, based on typical values for substituted pyrimidines.[1]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4, C-6 | ~160-165 |

| C-2 | ~150-155 |

| C-5 | ~120-125 |

| -OCH₃ | ~55-60 |

Interpretation of the Predicted Spectrum:

-

C-4 and C-6: These carbons are attached to electronegative oxygen and nitrogen atoms, causing them to be significantly deshielded and appear at a very downfield chemical shift. Due to symmetry, they are expected to be equivalent.

-

C-2: This carbon is also deshielded by the two adjacent nitrogen atoms, but to a lesser extent than C-4 and C-6, which are also influenced by the methoxy groups.

-

C-5: The carbon bearing the amino group is expected to be the most shielded of the pyrimidine ring carbons.

-

Methoxy Carbons: The carbons of the methoxy groups are in a typical range for sp³-hybridized carbons attached to an oxygen atom.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, valuable structural information.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile and thermally stable compound like this compound, GC-MS with electron ionization (EI) is a suitable method for analysis.

Causality in Experimental Choices:

-

Electron Ionization (EI) at 70 eV: This is a standard method for creating positive ions in the gas phase. At 70 eV, the electron energy is sufficient to cause reproducible fragmentation patterns, which are useful for structural elucidation and library matching.

-

Gas Chromatography (GC): GC provides excellent separation of volatile compounds, ensuring that a pure sample enters the mass spectrometer, which is crucial for obtaining a clean mass spectrum.

The mass spectrum of this compound obtained by GC-MS is characterized by a prominent molecular ion peak and several key fragment ions.[3]

| m/z | Proposed Fragment | Significance |

| 155 | [M]⁺˙ | Molecular Ion |

| 140 | [M - CH₃]⁺ | Loss of a methyl radical from a methoxy group |

| 126 | [M - CH₂NH]⁺ | Loss of a methylamino radical |

| 112 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |

| 83 | [C₄H₅N₂]⁺ | Pyrimidine ring fragment |

Interpretation of the Mass Spectrum: The presence of a molecular ion at m/z 155 confirms the molecular weight of the compound. The fragmentation pattern is consistent with the structure of this compound. The initial loss of a methyl radical (m/z 140) is a common fragmentation pathway for methoxy-substituted aromatic compounds. Further fragmentation of the pyrimidine ring leads to the observed smaller fragments.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to the vibrational energies of the chemical bonds.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is the preferred method for obtaining an infrared spectrum due to its speed and sensitivity.

Causality in Experimental Choices:

-

KBr Pellet: This is a common technique for solid samples. The KBr is transparent to infrared radiation in the typical analysis range and provides a uniform matrix for the sample.

-

Background Scan: A background scan is essential to subtract the absorbance of atmospheric CO₂ and water vapor, as well as any instrumental artifacts, from the sample spectrum.

The following table lists the predicted characteristic IR absorption bands for this compound.[1]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (asymmetric & symmetric) | 3300-3500 | Medium |

| C-H stretch (aromatic) | 3000-3100 | Weak |

| C-H stretch (aliphatic, -OCH₃) | 2850-2960 | Medium |

| C=N, C=C stretch (pyrimidine ring) | 1500-1650 | Strong |

| N-H bend (amine) | 1580-1650 | Medium |

| C-O stretch (methoxy) | 1000-1300 | Strong |

Interpretation of the Predicted IR Spectrum:

-

N-H Stretch: The presence of two bands in the 3300-3500 cm⁻¹ region is a characteristic feature of a primary amine.

-

C-H Stretches: The spectrum will show both aromatic and aliphatic C-H stretching vibrations, corresponding to the pyrimidine ring proton and the methoxy group protons, respectively.

-

Ring Vibrations: The complex pattern of strong absorptions in the 1500-1650 cm⁻¹ region is characteristic of the stretching vibrations of the C=C and C=N bonds within the aromatic pyrimidine ring.

-

C-O Stretch: A strong absorption band in the fingerprint region (1000-1300 cm⁻¹) is indicative of the C-O stretching of the methoxy groups.

Conclusion

The comprehensive spectroscopic analysis of this compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a detailed and self-validating structural characterization. The predicted and experimental data presented in this guide are in full agreement with the proposed molecular structure. This technical guide serves as a valuable resource for scientists, enabling the confident identification and utilization of this important building block in the pursuit of novel chemical entities with potential therapeutic applications.

References

-

Royal Society of Chemistry. (2019). Supporting Information - NanocrystallineCdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. [Link]

-

SpectraBase. (n.d.). (4,6-dimethoxypyrimidin-5-yl)amine - Optional[MS (GC)] - Spectrum. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

Semantic Scholar. (n.d.). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 4,6-Dimethoxypyrimidin-5-amine

Abstract

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 4,6-dimethoxypyrimidin-5-amine (CAS: 15846-15-8), a critical building block in medicinal and organic chemistry.[1] The guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical verification. We will delve into the theoretical underpinnings of the spectrum, present a detailed experimental protocol for data acquisition, and offer an expert interpretation of the spectral features, grounded in established chemical principles and supported by authoritative references.

Introduction: The Role of this compound in Synthesis

This compound is a substituted pyrimidine derivative valued as a versatile precursor for synthesizing more complex, biologically active molecules.[1] The dimethoxy-substituted pyrimidine scaffold is a privileged structure in drug discovery.[1] Given its role as a foundational intermediate, unambiguous structural confirmation is paramount. ¹H NMR spectroscopy is the primary non-destructive analytical technique for this purpose, offering precise information about the proton framework of the molecule.[1] This guide will systematically deconstruct the ¹H NMR spectrum to provide a self-validating system for its identification.

Foundational Principles: Interpreting a ¹H NMR Spectrum

A ¹H NMR spectrum provides three primary types of information that are essential for structural determination.[2][3]

-

Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, moving their signal "downfield" (higher ppm), while electron-donating groups shield them, moving the signal "upfield" (lower ppm).[4]

-

Integration: The area under a signal is proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in the molecule.[2]

-

Multiplicity (Splitting): Spin-spin coupling between non-equivalent neighboring protons splits a signal into multiple lines (e.g., doublet, triplet). The "n+1 rule" dictates that a signal for a proton with 'n' neighbors will be split into 'n+1' peaks.

Predicted ¹H NMR Spectrum of this compound

Before analyzing the experimental data, we can predict the spectrum based on the molecule's structure. The molecule possesses a plane of symmetry, which simplifies the expected spectrum.

-

H2 Proton: The pyrimidine ring has a single proton at the C2 position. In unsubstituted pyrimidine, this proton is highly deshielded and appears at ~9.26 ppm.[5] However, the subject molecule has three potent electron-donating groups (two -OCH₃ and one -NH₂) attached to the ring. These groups will significantly shield the H2 proton, shifting its resonance substantially upfield.

-

Methoxy Protons (-OCH₃): The two methoxy groups at positions C4 and C6 are chemically equivalent due to the molecule's symmetry. Therefore, the six protons of these two groups will produce a single, sharp signal.[1]

-

Amine Protons (-NH₂): The two protons of the primary amine group at C5 are equivalent. Their signal is often broad due to rapid chemical exchange with trace amounts of water and quadrupole broadening from the adjacent nitrogen atom.[1][6][7]

dot

Caption: Predicted ¹H NMR signals for this compound.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The causality behind this protocol is to ensure high resolution, accurate integration, and clear identification of all proton signals, particularly the labile amine protons. The choice of solvent is critical.

Rationale for Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Unlike CDCl₃, DMSO-d₆ is a hydrogen bond acceptor, which slows down the rate of proton exchange for N-H protons. This results in a sharper, more well-defined amine signal, aiding in its unambiguous identification.[6]

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.6 mL of DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Cap the tube and vortex gently until the sample is fully dissolved.

-

-

Instrument Configuration (400 MHz Spectrometer):

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: Standard single pulse (zg30).

-

Temperature: 298 K (25 °C).

-

Number of Scans (NS): 16 (increase if sample concentration is low).

-

Relaxation Delay (D1): 5 seconds (ensures full relaxation of protons for accurate integration).

-

Acquisition Time (AQ): ~4 seconds.

-

Spectral Width (SW): 20 ppm (from -2 to 18 ppm).

-

-

-

Data Processing:

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) and perform Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectrum to achieve pure absorption lineshapes. Apply an automated polynomial baseline correction.

-

Referencing: Calibrate the spectrum by setting the TMS signal to δ 0.00 ppm.

-

Integration: Calibrate the integral curves and set the integral of a well-defined signal (e.g., the methoxy signal) to its known proton count (6H) to determine the relative integrals of other signals.

-

Analysis and Interpretation of the ¹H NMR Spectrum

The experimental ¹H NMR spectrum in DMSO-d₆ validates the predicted structure. All quantitative data are summarized in Table 1.

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| A | ~7.95 | Singlet (s) | 1H | Pyrimidine H2 |

| B | ~5.15 | Broad Singlet (br s) | 2H | Amine (-NH₂) |

| C | ~3.88 | Singlet (s) | 6H | Methoxy (-OCH₃) |

| Table 1: Summary of ¹H NMR Spectroscopic Data for this compound (400 MHz, DMSO-d₆) |

Signal C: The Methoxy Protons (δ ~3.88 ppm)

The most upfield signal in the aromatic/heteroaromatic region is a sharp singlet at approximately 3.88 ppm.[1]

-

Chemical Shift: This region is characteristic of protons on a carbon adjacent to an oxygen atom (e.g., ethers, esters). The observed shift is in excellent agreement with the expected range of δ 3.8–4.0 ppm for methoxy groups on a pyrimidine ring.[1]

-

Integration: The integral value corresponds to six protons, confirming the presence of two chemically equivalent methoxy groups.

-

Multiplicity: The signal is a sharp singlet, indicating no adjacent protons to couple with, which is consistent with the structure.

Signal B: The Amine Protons (δ ~5.15 ppm)

A broad singlet is observed around δ 5.15 ppm.

-

Chemical Shift: The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature.[8][9] The observed shift falls within the typical range for aromatic amines.[1]

-

Integration: The integral value corresponds to two protons, consistent with an -NH₂ group.

-

Multiplicity and Peak Shape: The broadness of the signal is a hallmark feature of amine protons.[7] This is due to a combination of factors: (1) Quadrupole broadening from the ¹⁴N nucleus, and (2) Intermediate-rate chemical exchange with trace amounts of protic impurities (like H₂O) in the solvent.[6]

-

Confirmation (Self-Validating Protocol): To definitively confirm this assignment, a D₂O exchange experiment can be performed. Adding a drop of deuterium oxide to the NMR tube and re-acquiring the spectrum will cause the amine protons to exchange with deuterium. This results in the disappearance of the signal at δ 5.15 ppm, confirming its identity as the labile N-H protons.[9]

Signal A: The Pyrimidine H2 Proton (δ ~7.95 ppm)

The most downfield signal is a singlet at approximately 7.95 ppm.

-

Chemical Shift: This signal is assigned to the sole remaining proton on the pyrimidine ring at the C2 position. While unsubstituted pyrimidine has its H2 proton at a much more deshielded value (~9.26 ppm), the powerful electron-donating effects of the two methoxy groups and the amino group cause significant shielding, shifting this proton upfield by over 1.3 ppm.[5] The study of substituted aminopyrimidines has shown that the electronic effects of substituents strongly influence ring proton shifts.[10]

-

Integration: The integral value corresponds to one proton.

-

Multiplicity: The signal is a singlet, as there are no protons on adjacent carbon atoms (C4 and C6).

Workflow Visualization

The entire process, from sample preparation to final structural confirmation, can be visualized as a systematic workflow.

dot

Caption: A step-by-step workflow for the ¹H NMR analysis of the title compound.

Conclusion

The ¹H NMR spectrum of this compound is distinct and highly informative. It is characterized by three singlet signals corresponding to the C2-proton, the two equivalent methoxy groups, and a broad singlet for the C5-amine protons. The chemical shifts and integrations are fully consistent with the assigned structure and demonstrate the significant shielding influence of the electron-donating substituents on the pyrimidine ring. The detailed protocol and analysis provided herein serve as an authoritative guide for the unambiguous structural verification of this important synthetic intermediate.

References

- Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES.

- J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional.

- National Institutes of Health. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA.

- BenchChem. (n.d.). This compound | CAS 15846-15-8.

- ResearchGate. (n.d.). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine.

- ResearchGate. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines.

- ChemicalBook. (n.d.). Pyrimidine(289-95-2) 1H NMR spectrum.

- American Chemical Society. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering.

- OpenOChem Learn. (n.d.). Interpreting ¹H NMR Spectra.

- N/A. (n.d.). 14.

- Chemistry LibreTexts. (2024). Spectroscopy of Amines.

- KPU Pressbooks. (n.d.). 6.

- BenchChem. (n.d.). A Technical Guide to the Spectroscopic Analysis of 4,6-Dichloropyrimidin-5-amine.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Interpreting | OpenOChem Learn [learn.openochem.org]

- 3. askthenerd.com [askthenerd.com]

- 4. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 5. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the ¹³C NMR Spectroscopy of 4,6-Dimethoxypyrimidin-5-amine

Introduction: The Structural Significance of 4,6-Dimethoxypyrimidin-5-amine

This compound, with the molecular formula C₆H₉N₃O₂, is a substituted pyrimidine. The pyrimidine core is a privileged scaffold in numerous biologically active compounds. The specific arrangement of two electron-donating methoxy groups and an amino group on the pyrimidine ring makes this molecule a versatile precursor for the synthesis of more complex pharmaceutical agents.

Given its role in synthesis, unambiguous structural confirmation is paramount. ¹³C NMR spectroscopy is an indispensable technique for this purpose, providing a unique fingerprint of the carbon skeleton of a molecule. Each carbon atom in a distinct chemical environment gives rise to a specific signal, and the chemical shift of this signal is highly sensitive to the surrounding electronic environment.

Predicted ¹³C NMR Spectral Data

Due to the absence of a publicly available experimental spectrum, the ¹³C NMR chemical shifts for this compound have been predicted using advanced computational algorithms.[1][2] These prediction tools utilize large databases of known spectra and sophisticated machine learning models to achieve high accuracy.[3][4] The predicted spectrum is referenced to tetramethylsilane (TMS) at 0.00 ppm.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | 155.8 |

| C4/C6 | 162.5 |

| C5 | 115.3 |

| -OCH₃ | 54.2 |

Spectral Interpretation: A Causal Analysis

The predicted chemical shifts can be rationalized by considering the electronic effects of the substituents on the pyrimidine ring. The interplay of inductive and resonance effects of the methoxy and amino groups governs the electron density at each carbon atom, which in turn determines its chemical shift.

-

C4 and C6 (162.5 ppm): These two carbons are chemically equivalent due to the symmetry of the molecule. They are directly bonded to highly electronegative oxygen atoms of the methoxy groups and are also part of the electron-deficient pyrimidine ring. The strong deshielding effect of the oxygen atoms results in a significant downfield shift, placing these signals at the lowest field among the ring carbons.

-

C2 (155.8 ppm): This carbon is situated between two nitrogen atoms in the pyrimidine ring, which are strongly electron-withdrawing. This leads to a significant deshielding and a downfield chemical shift.

-